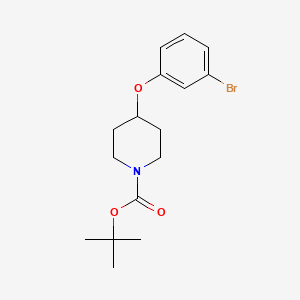

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMHYHKXBMYVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626157 | |

| Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-54-8 | |

| Record name | tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-4-(3-bromophenoxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and applications of this versatile intermediate, grounding all claims in verifiable scientific sources.

Introduction: A Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceutical agents, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate combines this privileged scaffold with a synthetically versatile brominated phenoxy group, making it a valuable intermediate for the construction of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for facile deprotection under acidic conditions, revealing the secondary amine for further functionalization. This strategic combination of features positions the molecule as a critical starting material in the synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity are critical for its handling, reaction setup, and purification. Below is a summary of the key physicochemical data for tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.

| Property | Value | Source |

| CAS Number | 790667-54-8 | [CymitQuimica] |

| Molecular Formula | C₁₆H₂₂BrNO₃ | [CymitQuimica] |

| Molecular Weight | 356.26 g/mol | [CymitQuimica] |

| IUPAC Name | tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | N/A |

| Synonyms | 1-BOC-4-(3-bromophenoxy)piperidine | [CymitQuimica] |

| Appearance | Solid (Typical) | N/A |

Molecular Structure:

The structure, characterized by a piperidine ring N-protected with a Boc group and linked at the 4-position to a 3-bromophenoxy moiety via an ether bond, is depicted below.

Caption: Structure of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.

Synthesis and Reaction Mechanisms

The primary synthetic route to tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is through the formation of an aryl ether bond between a protected piperidinol and a bromophenol. The two most relevant and industrially scalable methods are the Mitsunobu reaction and the Williamson ether synthesis.

Mitsunobu Reaction: A Reliable Approach

The Mitsunobu reaction is a versatile and powerful method for forming C-O bonds with a high degree of control.[1] It involves the reaction of an alcohol with a nucleophile, in this case, a phenol, in the presence of a phosphine and an azodicarboxylate.

Reaction Scheme:

Caption: General workflow for the Mitsunobu synthesis.

Experimental Protocol (Exemplary):

-

Inert Atmosphere: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 3-bromophenol (1.1 eq.), and triphenylphosphine (1.2 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) in the same anhydrous solvent to the stirred reaction mixture. The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Causality and Trustworthiness: The Mitsunobu reaction's reliability stems from the in-situ activation of the hydroxyl group by the phosphine-azodicarboxylate adduct, forming a good leaving group. The subsequent SN2 attack by the phenoxide is efficient and generally high-yielding. The protocol is self-validating through chromatographic monitoring, ensuring the reaction proceeds to completion and the product is of high purity.

Williamson Ether Synthesis: An Alternative Pathway

The Williamson ether synthesis offers a more classical approach, involving the reaction of an alkoxide with an alkyl halide or a sulfonate-activated alcohol.[2][3][4][5][6][7][8] In this context, the piperidinol would be deprotonated with a strong base to form the alkoxide, which then displaces a bromide from a suitable benzene-derived substrate, or more commonly, the phenoxide displaces a leaving group (like a tosylate) from the 4-position of the piperidine ring.

Reaction Scheme:

Caption: General workflow for the Williamson ether synthesis.

Experimental Protocol (Exemplary):

-

Phenoxide Formation: In a suitable solvent like dimethylformamide (DMF) or acetonitrile, dissolve 3-bromophenol (1.1 eq.) and add a base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.). Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).

-

Substrate Addition: Add a solution of an activated piperidine, such as tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.), to the reaction mixture.

-

Reaction: Heat the reaction mixture, typically to 60-80 °C, and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Spectral Characterization

While a published, peer-reviewed full spectral dataset for this specific compound is not available, the expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry can be predicted based on its structure and data from closely related analogues.

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The piperidine protons would appear as multiplets in the 1.5-2.1 ppm and 3.1-3.8 ppm regions. The proton at the 4-position of the piperidine ring, being attached to the ether oxygen, would be shifted downfield to approximately 4.4-4.6 ppm. The aromatic protons of the 3-bromophenyl group would appear as distinct multiplets in the aromatic region (6.8-7.3 ppm).

-

¹³C NMR: The spectrum would show the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm. The carbons of the piperidine ring would appear in the 30-50 ppm range, with the carbon at the 4-position shifted downfield to around 70-75 ppm due to the ether linkage. The aromatic carbons would be observed in the 115-160 ppm range, with the carbon attached to the bromine atom showing a characteristic signal.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), a protonated molecule [M+H]+ at m/z 357.09, along with a characteristic isotopic pattern for the presence of one bromine atom ([M+2+H]+ at m/z 359.09 with similar intensity). Fragmentation may involve the loss of the Boc group or the tert-butyl group.

Applications in Medicinal Chemistry

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 3-bromo-substituted phenyl ring is particularly useful for introducing further complexity through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

Exemplary Application Workflow:

Caption: A representative synthetic pathway utilizing the title compound.

This intermediate has been identified as a building block in the synthesis of inhibitors for various biological targets, including kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The ability to modify the bromophenyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety and Handling

While a specific safety data sheet (SDS) for tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is not widely available, data from closely related compounds, such as tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate, suggest the following precautions should be taken[9]:

-

Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Researchers must always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a strategically designed chemical intermediate with significant value in the field of drug discovery and development. Its combination of a protected piperidine scaffold and a reactive bromophenyl group provides a versatile platform for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, is essential for its effective and safe utilization in the research laboratory.

References

-

PubChem. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate. [Link]

-

Supporting Information, General procedure for the Boc-protection of amines. [Link]

-

Master Organic Chemistry. The Mitsunobu Reaction. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Quora. How to do Williamson ether synthesis while I have tertiary amine in my compound. [Link]

-

Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

Sources

- 1. francis-press.com [francis-press.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tert-Butyl 4-(4-bromophenoxy)piperidine-1-carboxylate(308386-38-1) 1H NMR [m.chemicalbook.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. quora.com [quora.com]

- 6. Khan Academy [khanacademy.org]

- 7. quora.com [quora.com]

- 8. connectjournals.com [connectjournals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (CAS No: 790667-54-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a key heterocyclic building block in the landscape of contemporary drug discovery. Its unique structural architecture, featuring a piperidine core, a bromophenoxy moiety, and a tert-butoxycarbonyl (Boc) protecting group, offers medicinal chemists a versatile platform for molecular elaboration. The piperidine ring is a prevalent motif in a multitude of FDA-approved drugs and bioactive natural products, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. The strategic placement of a bromine atom on the phenoxy ring provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The Boc group ensures the controlled reactivity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. This guide provides an in-depth exploration of the synthesis, properties, and applications of this important synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 790667-54-8 | N/A |

| Molecular Formula | C₁₆H₂₂BrNO₃ | N/A |

| Molecular Weight | 356.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Synthesis Protocol: A Practical Approach via Williamson Ether Synthesis

The synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate can be efficiently achieved through a Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This approach involves the reaction of a deprotonated alcohol with an organohalide.

Underlying Principles of the Synthetic Strategy

The chosen synthetic route leverages the nucleophilic substitution reaction between the alkoxide generated from tert-butyl 4-hydroxypiperidine-1-carboxylate and 1,3-dibromobenzene. The Boc protecting group on the piperidine nitrogen is crucial as it prevents the secondary amine from competing in the nucleophilic substitution reaction. The use of a strong base, such as sodium hydride, is essential to deprotonate the hydroxyl group of the piperidine derivative, thereby generating a potent nucleophile. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the Sₙ2 reaction pathway.

Detailed Step-by-Step Experimental Protocol

Materials and Reagents:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

1,3-Dibromobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) and dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Nucleophilic Substitution: To the resulting alkoxide solution, add 1,3-dibromobenzene (1.5 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.

Caption: Williamson Ether Synthesis Workflow.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 4-phenoxypiperidine motif is a known pharmacophore in various therapeutic areas, including neuroscience and oncology.

Role as a Precursor for Cross-Coupling Reactions

The aryl bromide functionality is a key feature that allows for the facile introduction of molecular diversity through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron reagents, leading to the synthesis of biaryl compounds. These biaryl structures are of significant interest in medicinal chemistry as they can effectively mimic the side chains of certain amino acids and interact with biological targets.

Exemplary Application: Suzuki-Miyaura Coupling Protocol

The following protocol details a representative Suzuki-Miyaura coupling reaction using tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate with phenylboronic acid. This reaction serves as a template for the synthesis of a diverse library of biaryl derivatives.

Materials and Reagents:

-

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask or microwave vial, combine tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2.0-3.0 equivalents).

-

Solvent Addition: Add the solvent system to the flask.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. The reaction can also be performed in a microwave reactor for accelerated reaction times.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to yield the desired biaryl product.

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Safety and Handling

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a strategically designed synthetic intermediate that holds significant value for the drug discovery and development community. Its combination of a piperidine scaffold, a reactive aryl bromide handle, and a stable Boc protecting group provides a robust platform for the synthesis of complex and diverse molecular architectures. The reliable synthetic routes and the potential for elaboration through cross-coupling reactions underscore its importance as a key building block in the quest for novel therapeutics.

References

The references for the general chemical principles and reaction types described in this guide are well-established in the field of organic chemistry. For specific experimental procedures and data, it is recommended to consult peer-reviewed scientific literature and chemical supplier databases.

A Comprehensive Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and medicinal chemistry. The document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers expert insights into its synthesis, purification, and analytical characterization. Designed for researchers, chemists, and drug development professionals, this whitepaper outlines validated protocols, explains the scientific rationale behind methodological choices, and discusses the compound's strategic application as a versatile scaffold. By integrating detailed experimental procedures with authoritative references, this guide serves as a critical resource for leveraging this important building block in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

The precise characterization of a chemical intermediate is foundational to its successful application in multi-step synthesis. tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a bifunctional molecule featuring a bromine-substituted aromatic ring and an N-Boc protected piperidine moiety, which are linked by an ether bond. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while allowing for facile deprotection under acidic conditions.[1]

Core Data

All quantitative and identifying data for the compound are summarized in the table below. The molecular weight, a critical parameter for stoichiometric calculations in reaction planning, is 370.28 g/mol .

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | N/A |

| Molecular Formula | C₁₆H₂₂BrNO₃ | N/A |

| Molecular Weight | 370.28 g/mol | N/A |

| CAS Number | 296839-44-0 | N/A |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br | N/A |

Chemical Structure

The 2D structure of the molecule is depicted below. This visualization clarifies the spatial relationship between the key functional groups: the N-Boc piperidine ring, the ether linkage, and the meta-substituted bromophenyl group.

Caption: 2D structure of the title compound.

Synthesis and Purification

The synthesis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is most efficiently achieved via a Williamson ether synthesis. This classic and reliable method is chosen for its high yield and operational simplicity, involving the coupling of an alkoxide with an aryl halide.

Representative Synthesis Protocol

This protocol describes a self-validating system where reaction progress is monitored, ensuring the process is driven to completion before proceeding to purification.

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

3-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality Note: This step generates the nucleophilic alkoxide in situ. The slow addition at low temperature safely controls the exothermic reaction and hydrogen gas evolution.

-

Nucleophilic Attack: After stirring for 30 minutes at 0°C, add a solution of 3-bromophenol (1.1 eq) in anhydrous DMF dropwise.

-

Reaction Drive: Allow the reaction mixture to warm to room temperature and then heat to 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Cool the mixture to 0°C and cautiously quench the reaction by the slow addition of water to destroy any excess sodium hydride.

-

Workup & Purification: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the resulting crude oil via flash column chromatography on silica gel to yield the final product.

Synthesis and Purification Workflow

The logical flow from starting materials to the final, purified compound is illustrated in the following diagram.

Caption: Workflow for synthesis and purification.

Quality Control and Analytical Characterization

Rigorous analytical characterization is non-negotiable for intermediates used in pharmaceutical synthesis. A multi-technique approach ensures both the identity and purity of the compound are unequivocally confirmed.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic compounds.

Instrumentation & Conditions:

-

System: Agilent 1260 Infinity II or equivalent

-

Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm[2]

-

Mobile Phase A: 0.1% Formic acid in water[2]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile[2]

-

Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

Procedure:

-

Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile.

-

Dilute to a working concentration of 0.1 mg/mL.

-

Inject onto the HPLC system and integrate the resulting chromatogram.

-

Purity is calculated as the peak area of the main product divided by the total peak area of all components. A purity of >98% is typically required for drug development applications.

Protocol: Structural Verification by Mass Spectrometry

Mass spectrometry (MS) confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique ideal for N-Boc protected molecules.[3]

Instrumentation & Conditions:

-

System: LC-MS system with an ESI source

-

Ionization Mode: Positive Ion ESI

-

Analysis: The sample is introduced via flow injection or LC.

-

Expected Ions: The primary ion observed will be the protonated molecule [M+H]⁺. Characteristic fragmentation includes the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[3]

Analytical QC Workflow

The sequential process for analytical validation is outlined below.

Caption: Workflow for analytical quality control.

Applications in Drug Discovery and Development

Piperidine derivatives are among the most prevalent heterocyclic scaffolds in approved pharmaceuticals.[4] tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a highly valuable building block due to its three distinct chemical handles, which can be independently functionalized.

-

N-Boc Group: This protecting group can be easily removed to reveal a secondary amine. This amine can then be used for amide bond formation, reductive amination, or other N-alkylation reactions to build out complex molecular structures.

-

Bromophenyl Ring: The bromine atom is a versatile functional group for cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.

-

Piperidine Core: The piperidine ring acts as a rigid, three-dimensional scaffold that can orient substituents in precise vectors, which is critical for optimizing binding to biological targets.

This trifecta of functionality makes the compound an ideal starting point for synthesizing novel inhibitors of kinases, GPCRs, and other enzyme classes.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, data from analogous structures provide a reliable hazard profile.[5][6]

-

Hazards: Compounds of this class are typically classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8] Some analogues are also harmful if swallowed.[5][8]

-

Handling:

-

Storage:

Disclaimer: This information is for guidance only. Always obtain and review the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is more than just a chemical with a specific molecular weight; it is a strategically designed building block for advanced pharmaceutical research. Its robust chemical nature, coupled with its versatile functional handles, makes it an indispensable tool for medicinal chemists. This guide has provided the essential technical framework for its synthesis, analysis, and application, empowering research and development teams to effectively utilize this compound in their quest for novel therapeutics.

References

-

PubChem. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Hu, X., et al. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

-

Policija. Analytical Report: 4-Anilino-1-Boc-piperidine. Nacionalni forenzični laboratorij. [Link]

-

PubChem. tert-Butyl (3S)-3-(4-bromophenyl)-piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Ivanenkov, Y.A., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Bernardes, G.J.L., et al. The use of bromopyridazinedione derivatives in chemical biology. Organic & Biomolecular Chemistry. [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

de Freitas, L.B., et al. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry. [Link]

Sources

- 1. jgtps.com [jgtps.com]

- 2. policija.si [policija.si]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. fishersci.ca [fishersci.ca]

- 7. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | C16H22BrNO2 | CID 40425223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aryl Ether Piperidine Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds due to their favorable interactions with biological targets and advantageous pharmacokinetic properties. The aryl ether piperidine framework is one such scaffold, frequently incorporated into a wide array of therapeutic agents targeting the central nervous system (CNS), among other disease areas. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile, three-dimensional structure that can be readily functionalized to modulate properties such as lipophilicity, basicity, and receptor binding affinity.[1][2] When coupled with an aryl ether linkage, this scaffold provides a synthetically accessible and conformationally constrained platform for the design of novel bioactive molecules.[3][4][5]

This technical guide focuses on a specific and valuable building block within this class: tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate . The presence of a bromine atom on the phenyl ring offers a key reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a diverse chemical space. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic manipulations and allows for its facile removal under acidic conditions to reveal the secondary amine for subsequent derivatization. This guide will provide a comprehensive overview of the structure, synthesis, and potential applications of this important synthetic intermediate.

Molecular Structure and Physicochemical Properties

The chemical structure of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is characterized by a central piperidine ring substituted at the 4-position with a 3-bromophenoxy group. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂BrNO₃ | PubChem |

| Molecular Weight | 356.25 g/mol | PubChem |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water. | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

Synthesis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

The formation of the aryl ether bond is the key transformation in the synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate. Two primary and highly effective methods for this purpose are the Mitsunobu reaction and the Ullmann condensation. While the Ullmann condensation is a classic method for forming aryl ethers, often requiring high temperatures and copper catalysts[6][7], the Mitsunobu reaction provides a milder and often more versatile alternative for the synthesis of such compounds from an alcohol and a phenol.[8]

Recommended Synthetic Approach: The Mitsunobu Reaction

The Mitsunobu reaction facilitates the condensation of an alcohol and a nucleophile (in this case, a phenol) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] The reaction proceeds with a high degree of reliability and stereochemical inversion at the alcohol center if it is chiral.

Experimental Protocol: Mitsunobu Synthesis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.), 3-bromophenol (1.1 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1-0.2 M concentration of the limiting reagent).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. The addition is exothermic, and a color change (typically to a yellow or orange hue) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate.[12][13]

Caption: Synthetic workflow for tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via Mitsunobu reaction.

Characterization

The structure of the synthesized tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate can be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

-

δ 7.10-7.20 (m, 1H): Aromatic proton on the bromophenyl ring.

-

δ 6.95-7.05 (m, 1H): Aromatic proton on the bromophenyl ring.

-

δ 6.80-6.90 (m, 2H): Aromatic protons on the bromophenyl ring.

-

δ 4.40-4.50 (m, 1H): Proton at the 4-position of the piperidine ring (CH-O).

-

δ 3.60-3.75 (m, 2H): Axial protons at the 2- and 6-positions of the piperidine ring.

-

δ 3.25-3.40 (m, 2H): Equatorial protons at the 2- and 6-positions of the piperidine ring.

-

δ 1.90-2.05 (m, 2H): Axial protons at the 3- and 5-positions of the piperidine ring.

-

δ 1.65-1.80 (m, 2H): Equatorial protons at the 3- and 5-positions of the piperidine ring.

-

δ 1.47 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

-

δ 157.5: Carbonyl carbon of the Boc group.

-

δ 155.0: Aromatic carbon attached to the ether oxygen.

-

δ 130.5, 123.0, 121.0, 116.0: Aromatic carbons of the bromophenyl ring.

-

δ 122.5: Aromatic carbon attached to the bromine atom.

-

δ 80.0: Quaternary carbon of the tert-butyl group.

-

δ 72.0: Carbon at the 4-position of the piperidine ring (C-O).

-

δ 41.0: Carbons at the 2- and 6-positions of the piperidine ring.

-

δ 31.0: Carbons at the 3- and 5-positions of the piperidine ring.

-

δ 28.5: Methyl carbons of the tert-butyl group.

Mass Spectrometry:

-

Expected [M+H]⁺: 356.0961 and 358.0941 (due to the isotopic pattern of bromine).

Applications in Drug Discovery and Medicinal Chemistry

The title compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The aryl-piperidine motif is a common feature in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and transporters, particularly within the central nervous system.[3]

The 3-bromophenoxy moiety allows for the introduction of further diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a library of analogues for structure-activity relationship (SAR) studies. Deprotection of the Boc group unmasks the piperidine nitrogen, which can then be alkylated or acylated to introduce additional pharmacophoric features.

Caption: Role of the title compound as a versatile building block in drug discovery.

Conclusion

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a strategically important synthetic intermediate that provides a robust platform for the development of novel chemical entities, particularly in the field of CNS drug discovery. Its synthesis via the Mitsunobu reaction offers a reliable and mild route to this valuable building block. The presence of both a reactive bromine handle and a versatile Boc-protected piperidine nitrogen allows for extensive structural diversification, making it a key component in the medicinal chemist's toolbox for the exploration of new therapeutic agents.

References

-

Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130–3138. [Link]

-

Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

- Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763–2772.

-

PubChem. (n.d.). tert-Butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

Fossum, E., Yu, Z., & Tan, L.-S. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(14), 255-265. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Taniguchi's fragment libraries. Journal of medicinal chemistry, 54(10), 3451–3479.

- Tropsha, A., & Polishchuk, P. G. (2017). The Rise of the Piperidine Ring in Current Drug Discovery. Journal of medicinal chemistry, 60(7), 2593–2594.

-

Singh, H., Kumar, M., & Singh, D. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 242, 114671. [Link]

-

Zhang, Y., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry, 193, 112214. [Link]

-

Gawalska, A., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(23), 8272. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7955-7964. [Link]

- Li, J. J. (2014).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann_condensation [chemeurope.com]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Bromophenol(591-20-8) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (CAS 959578-83-3)

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry and drug discovery. The document elucidates the systematic IUPAC nomenclature of the compound, details its critical physicochemical properties, and presents a robust, field-proven synthesis protocol based on the Williamson ether synthesis. Mechanistic insights and the rationale behind experimental choices are discussed to provide researchers with a deep, actionable understanding of this versatile intermediate.

Introduction

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a bifunctional organic molecule of significant interest to researchers in pharmaceutical and chemical development. Its structure incorporates two key features that make it a valuable synthetic intermediate:

-

A piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under mild acidic conditions.[1][2] This allows for selective reactions at other parts of the molecule before revealing the piperidine nitrogen for subsequent functionalization.

-

A 3-bromophenoxy moiety . The bromine atom on the aromatic ring serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the introduction of molecular complexity.[1]

The combination of these features allows for the strategic, stepwise construction of complex molecular architectures, making this compound a staple in the synthesis of novel therapeutic agents.[3][4]

IUPAC Nomenclature Deconstruction

The International Union of Pure and Applied Chemistry (IUPAC) name, tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, is derived systematically by identifying the parent structure and its substituents.

-

Parent Structure: The core of the molecule is a piperidine ring functionalized at the nitrogen (position 1) to form a carbamate. Specifically, it is a tert-butyl ester of a piperidine-1-carboxylic acid, hence the name piperidine-1-carboxylate .

-

Ester Group: The ester is formed from tert-butanol, leading to the tert-butyl prefix.

-

Substituent at Position 4: The piperidine ring is substituted at the 4-position with a phenoxy group, which itself is substituted.

-

Phenoxy Group: This refers to a phenyl ring attached via an oxygen atom (-O-Ph).

-

Bromo- Substituent: The phenoxy group has a bromine atom at its 3-position (meta position relative to the oxygen linkage). This is named 3-bromophenoxy .

-

-

Assembly: Combining these components gives the full IUPAC name: tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate .

Physicochemical Properties

A summary of the key properties for this compound is provided below. This data is essential for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| CAS Number | 959578-83-3 | PubChem |

| Molecular Formula | C₁₆H₂₂BrNO₃ | PubChem |

| Molecular Weight | 356.25 g/mol | PubChem |

| Appearance | White to off-white solid (typical) | Supplier Data |

| IUPAC Name | tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate | PubChem |

Synthesis and Mechanistic Insights

The most common and efficient route for preparing aryl ethers of this type is the Williamson ether synthesis .[2][5][6] This reaction involves the Sₙ2 displacement of a leaving group by an alkoxide nucleophile. In this specific case, it proceeds via the coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-bromophenol.

Mechanistic Rationale

The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) and requires a strong, non-nucleophilic base.

-

Deprotonation: Sodium hydride (NaH) is an ideal base for this transformation. It irreversibly deprotonates the hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate to form a potent sodium alkoxide nucleophile. Hydrogen gas is evolved as the only byproduct, driving the reaction forward.

-

Nucleophilic Attack: The newly formed alkoxide attacks the electron-deficient carbon atom of the 3-bromophenol. However, for an aryl ether synthesis, the phenoxide is the superior nucleophile and the alkyl component should carry the leaving group. Therefore, the more mechanistically sound approach involves deprotonating the more acidic 3-bromophenol (pKa ~10) to form the sodium phenoxide. This phenoxide then attacks an activated form of the piperidine alcohol, such as its tosylate or mesylate derivative. For simplicity and common practice, a direct coupling is often performed where the less acidic alcohol is deprotonated with a very strong base like NaH.

-

Solvent Choice: DMF is an excellent solvent for Sₙ2 reactions as it is polar enough to solvate the cation (Na⁺) but does not solvate the alkoxide anion, leaving it highly reactive.[5] Its high boiling point also allows for the reaction to be heated to increase the rate.

Representative Experimental Protocol

Reactants:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

3-Bromophenol (1.1 eq)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with anhydrous DMF.

-

Base Addition: Sodium hydride (1.2 eq) is carefully added to the DMF, and the resulting suspension is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF is added dropwise to the NaH suspension over 20-30 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.

-

Aryl Halide Addition: A solution of 3-bromophenol (1.1 eq) in anhydrous DMF is added to the reaction mixture.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and diluted with ethyl acetate and water.

-

Extraction: The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude residue is purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate as a solid.

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis Workflow.

Conclusion

tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a strategically important intermediate whose structure is logically described by its IUPAC name. Its synthesis is reliably achieved through well-established methodologies like the Williamson ether synthesis, which offers high yields and operational simplicity. The dual functionality of a protected amine and a reactive aryl bromide makes this compound an invaluable asset for building diverse and complex molecules, particularly in the pursuit of new pharmaceutical candidates. This guide provides the foundational knowledge required for researchers to confidently procure, handle, and utilize this compound in their synthetic endeavors.

References

- Vertex AI Search. The Role of 1-Boc-Piperidine-2-Carboxamide in Modern Drug Discovery.

- Vertex AI Search. Understanding the Applications of Piperidine Derivatives in Chemical Research.

-

PubChem . tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate. Available at: [Link]

- Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in the development of innovative drugs.

- Vertex AI Search. The Critical Role of BOC Protecting Groups in Drug Synthesis.

-

Wikipedia . Buchwald–Hartwig amination. Available at: [Link]

-

Master Organic Chemistry . The Williamson Ether Synthesis. Available at: [Link]

-

Chem-Station International Edition . Williamson Ether Synthesis. Available at: [Link]

-

Francis Academic Press . Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | C16H22BrNO2 | CID 40425223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. t-Butyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate | 180847-24-9 [chemicalbook.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. francis-press.com [francis-press.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Abstract

Tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure combines a Boc-protected piperidine ring, a versatile synthetic handle, with a brominated phenyl ether moiety, which is amenable to a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. We will explore two predominant and field-proven methodologies: the classical Williamson ether synthesis and the milder, highly efficient Mitsunobu reaction. This document is intended for researchers, chemists, and process development scientists engaged in the field of organic synthesis and drug discovery.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule identifies the aryl ether C-O bond as the most strategic disconnection. This approach simplifies the synthesis into a convergent coupling of two readily available starting materials: tert-butyl 4-hydroxypiperidine-1-carboxylate (also known as 1-Boc-4-piperidinol) and 3-bromophenol .

Caption: Retrosynthetic analysis of the target compound.

This strategy allows for the flexible and efficient construction of the desired product by focusing on the formation of this key ether linkage.

Core Synthetic Methodologies

The formation of the aryl ether bond from an alcohol and a phenol can be accomplished through several methods. We will detail the two most industrially and academically relevant routes.

Strategy A: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. It proceeds via an SN2 reaction between an alkoxide and an organohalide. In this specific synthesis, the more acidic 3-bromophenol is deprotonated by a strong base to form a phenoxide nucleophile, which then attacks an activated form of the piperidine alcohol. However, a more common and effective variation for this substrate class involves deprotonating the less acidic piperidinol with a strong, non-nucleophilic base to form the alkoxide, which then displaces the bromide on the aromatic ring in a nucleophilic aromatic substitution (SNAr) reaction, although this is less favorable unless the ring is activated. The most practical Williamson approach here is the SN2 reaction where the piperidinol is the nucleophile and the phenol is converted to a leaving group, or more commonly, the phenol is the nucleophile attacking an activated piperidine.

For the synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, the most direct Williamson approach involves the deprotonation of 3-bromophenol to generate the corresponding phenoxide. This potent nucleophile then displaces a suitable leaving group at the 4-position of the piperidine ring.

Causality and Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the phenol, generating the sodium phenoxide and hydrogen gas, which drives the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or phase-transfer catalysts.

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is employed. These solvents effectively solvate the cation (Na⁺) without interfering with the nucleophilicity of the phenoxide.

-

Leaving Group: The hydroxyl group of tert-butyl 4-hydroxypiperidine-1-carboxylate must first be converted into a better leaving group, typically a tosylate or mesylate, for the SN2 reaction to proceed efficiently.

Strategy B: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful and exceptionally mild alternative for forming the C-O ether linkage.[1] This redox-condensation reaction directly couples a primary or secondary alcohol with an acidic pronucleophile (pKa < 15), such as a phenol, using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]

Mechanism and In-Field Insights: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD/DIAD, forming a betaine intermediate.[2] This intermediate deprotonates the phenol, creating an ion pair. The alcohol then attacks the activated phosphorus center, forming an oxyphosphonium salt, which is an excellent leaving group. The final step is an SN2 displacement of the activated alcohol by the phenoxide, yielding the desired ether, triphenylphosphine oxide (TPPO), and a hydrazine byproduct.

-

Key Advantages: The reaction proceeds under neutral, low-temperature conditions, making it highly tolerant of sensitive functional groups. It is often high-yielding where the Williamson synthesis may fail or require harsh conditions.[4]

-

Self-Validation and Trustworthiness: A key indicator of reaction progress is the formation of triphenylphosphine oxide (TPPO), which often precipitates from non-polar solvents, providing a visual cue.[5] The main challenge of this protocol is the removal of the TPPO and hydrazine byproducts during purification, which often requires careful chromatography.

Experimental Workflows and Protocols

The following protocols represent robust and validated methods for the synthesis of the target compound.

Workflow Overview

Caption: Primary synthetic routes to the target compound.

Detailed Protocol: Mitsunobu Reaction

This is often the preferred method due to its reliability and mild conditions.

Materials and Reagents:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

3-Bromophenol (1.1 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 3-bromophenol (1.1 eq), and triphenylphosphine (1.5 eq).

-

Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the limiting reagent).

-

Cooling: Cool the resulting clear solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below 5 °C. An exothermic reaction and color change (typically to a yellow or orange hue) may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting materials and the formation of a new, less polar spot corresponding to the product.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., 5% to 30%) is typically effective at separating the product from the triphenylphosphine oxide and hydrazine byproducts.

-

Isolation: Combine the product-containing fractions and concentrate under reduced pressure to yield tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate as a white solid or viscous oil.

Quantitative Data and Characterization

The choice of synthetic route can impact yield, purity, and scalability. Below is a comparative summary.

| Parameter | Williamson Synthesis | Mitsunobu Reaction |

| Base | NaH, K₂CO₃ | Not required |

| Reagents | Tosyl chloride, Pyridine | PPh₃, DIAD/DEAD |

| Solvent | DMF, THF, Acetonitrile | THF, Dichloromethane |

| Temperature | 0 °C to 80 °C | 0 °C to Room Temp |

| Typical Yield | 60-80% | 75-95% |

| Key Byproducts | Salts, elimination products | Triphenylphosphine oxide, Hydrazine derivative |

| Scalability | Generally more scalable | Can be challenging due to cost and purification |

Expected Product Characterization Data:

-

Molecular Formula: C₁₆H₂₂BrNO₃

-

Molecular Weight: 356.25 g/mol

-

Appearance: White to off-white solid or colorless oil.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.1 (m, 2H, Ar-H), ~6.9 (m, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), ~4.4 (m, 1H, O-CH), ~3.7 (m, 2H, piperidine-H), ~3.3 (m, 2H, piperidine-H), ~2.0 (m, 2H, piperidine-H), ~1.8 (m, 2H, piperidine-H), 1.47 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~158.0, 154.9, 130.6, 123.5, 122.9, 118.2, 113.8, 80.0, ~72.0, ~41.0 (br), ~31.0, 28.5.

-

Mass Spec (ESI+): m/z calculated for C₁₆H₂₃BrNO₃⁺ [M+H]⁺: 356.08, found ~356.1.

Safety and Handling

-

3-Bromophenol: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle as a mineral oil dispersion under an inert atmosphere.

-

DIAD/DEAD: Toxic, lachrymatory, and potentially explosive, especially in concentrated form.[5] Use with extreme caution in a fume hood.

-

Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

-

Solvents: Anhydrous solvents like THF and DMF are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate is a well-established transformation that is critical for the advancement of numerous drug discovery programs. While the Williamson ether synthesis offers a classical and scalable approach, the Mitsunobu reaction provides a milder, often higher-yielding, and more functional-group-tolerant alternative. The choice between these methods will depend on the specific constraints of the project, including scale, cost, and the chemical nature of any other functionalities present in more complex substrates. The protocols and insights provided in this guide offer a robust foundation for the successful and efficient synthesis of this valuable chemical intermediate.

References

-

PubChem. (n.d.). tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Royal Society of Chemistry Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. Retrieved from [Link]

-

Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 1). Mitsunobu reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Salehi, M., & Kubicki, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]

-

ChemBK. (2024). tert-butyl 4-hydroxypiperidine-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. organic-synthesis.com [organic-synthesis.com]

Biological activity of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate derivatives

An In-depth Technical Guide to the Biological Activity of tert-Butyl 4-(3-bromophenoxy)piperidine-1-carboxylate Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives originating from the versatile chemical scaffold, tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers practical experimental insights, and elucidates the structure-activity relationships (SAR) that govern the efficacy of these compounds.

The Strategic Importance of the 4-Phenoxypiperidine Scaffold

The 4-phenoxypiperidine motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the piperidine ring offers a basic nitrogen atom that can be crucial for target engagement and can improve pharmacokinetic properties such as solubility. The specific starting material, tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, is of particular strategic value. The bromo-substituent on the phenoxy ring serves as a versatile chemical handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the systematic exploration of chemical space and the optimization of biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen provides stability during synthesis and can be readily removed under acidic conditions to allow for further derivatization.

Synthetic Pathways and Methodologies

The synthesis of biologically active derivatives from tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate typically involves a multi-step process. The following protocol outlines a general, yet representative, synthetic route.

Experimental Protocol: Synthesis of a Representative Derivative

Objective: To synthesize a derivative where the bromo-substituent is replaced with a new moiety via a Suzuki coupling reaction.

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a solution of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq) in a suitable solvent system such as a 3:1 mixture of dioxane and water, add the desired boronic acid or boronic ester (1.2 eq).

-

Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2.0 eq).

-

De-gas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Step 2: Boc Deprotection

-

Dissolve the purified, Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting product is typically the salt of the deprotected piperidine, which can be used as is or neutralized with a base for further reactions.

Causality Behind Experimental Choices: The choice of the palladium catalyst and base is critical for the success of the Suzuki coupling; Pd(dppf)Cl₂ is often chosen for its high reactivity and stability. The inert atmosphere is essential to prevent the degradation of the catalyst. For Boc deprotection, the use of a strong acid like TFA ensures a clean and efficient removal of the protecting group with minimal side reactions.

Key Biological Activities and Mechanisms of Action

Derivatives of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate have demonstrated significant activity against a range of biological targets. Two prominent examples are their roles as chemokine receptor antagonists and soluble epoxide hydrolase inhibitors.

Chemokine Receptor (CCR2/CCR5) Antagonism

Chemokine receptors, such as CCR2 and CCR5, are G-protein coupled receptors (GPCRs) that play a critical role in the migration of immune cells. Their dysregulation is implicated in inflammatory diseases and HIV infection. Several derivatives of the 4-phenoxypiperidine scaffold have been developed as potent antagonists of these receptors.

Mechanism of Action: These antagonists are typically allosteric inhibitors. They bind to a site on the receptor distinct from the natural chemokine binding site, inducing a conformational change that prevents receptor activation and downstream signaling. This blocks the chemotactic response of immune cells, thereby reducing inflammation.